molecular formula C11H21NO2 B1308211 (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid CAS No. 34635-77-3

(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid

Cat. No.: B1308211
CAS No.: 34635-77-3
M. Wt: 199.29 g/mol
InChI Key: FYRZDTBPIGOXCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound serves as a model substrate for studying and developing new synthetic reactions. It allows researchers to explore various methods for creating complex molecules with potential applications in various fields, including pharmaceuticals and materials science.


Molecular Structure Analysis

The molecular formula of “(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid” is C11H21NO2 . The structure can be modified to create ligands that bind to specific receptors or enzymes in the body. Studying these interactions helps researchers understand various biological processes and develop targeted therapies.


Chemical Reactions Analysis

“this compound” is used to prepare metallo-amide bases and selective generation of silylketene acetals . It is used in the preparation of hibarimicinone, (Z)-silylketene acetal, and 4-substituted quinazoline .


Physical and Chemical Properties Analysis

The empirical formula of “this compound” is C11H22ClNO2 . Its molecular weight is 235.75 . The compound is a solid .

Scientific Research Applications

Synthesis and Derivatives

(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid, a derivative of 2,2,6,6-tetramethylpiperidine, has been extensively researched for its synthesis and derivatives. Diazotization of 4-amino-2,2,6,6-tetramethylpiperidine results in high yield tetramethylpiperidine derivatives (Kashparova et al., 2002). Additionally, nitroxide spin-labeled tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid is a notable derivative for its potential in material science and biochemistry (Toniolo et al., 1998).

Catalysis and Oxidation Reactions

The compound and its derivatives are used in catalysis and as oxidants. The synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, a stoichiometric oxidation reagent, is noteworthy for its efficiency in various oxidation reactions (Mercadante et al., 2013). Electrochemical oxidation of alcohols and aldehydes to carboxylic acids is facilitated by derivatives like 4-acetamido-TEMPO, demonstrating its utility in synthesizing medical compounds (Rafiee et al., 2018).

Material Science and Biochemistry

In material science, this compound has applications in the development of environmentally friendly catalytic oxidation systems, such as the TEMPO-catalyzed alcohol oxidation system, which is efficient and recyclable (Li & Zhang, 2009). Its derivatives are also employed in novel methods for the synthesis of formylated polystyrene, indicating its utility in polymer chemistry (Yoshida et al., 1993).

Biochemical Applications

Biochemically, derivatives like TEMPO are utilized in solid-phase synthesis of peptides, indicating their significance in peptide research and potential drug development (Martin et al., 2001).

Environmental and Industrial Applications

Environmentally, the compound's derivatives play a role in wasteless technologies for alcohol oxidation, showcasing potential in chemical and pharmaceutical industries (Zhukova et al., 2020).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Properties

IUPAC Name

2-(2,2,6,6-tetramethylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-10(2)6-8(5-9(13)14)7-11(3,4)12-10/h8,12H,5-7H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRZDTBPIGOXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397704
Record name (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34635-77-3
Record name (2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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